molecular formula C22H21F3N6O B4581639 N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4581639
M. Wt: 442.4 g/mol
InChI Key: OSBCBUYXWMSSOQ-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C22H21F3N6O and its molecular weight is 442.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.17289380 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with pyrazolopyrimidine and imidazole motifs have been actively studied for their potential in medicinal chemistry, particularly as antagonists for various receptors and enzymes. For example, pyrazolopyrimidines have been investigated for their role in reducing metabolism mediated by aldehyde oxidase (AO), a critical factor in drug metabolism and pharmacokinetics. Altering the heterocycle or blocking the reactive site within these compounds can reduce AO-mediated oxidation, suggesting their potential utility in designing more stable therapeutic agents (Linton et al., 2011).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential in developing new therapeutic agents for cancer and inflammation. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into designing molecules with enhanced biological activities (Rahmouni et al., 2016).

Antimicrobial Applications

Research into pyrazolopyrimidine and imidazole derivatives also extends into the antimicrobial domain, where various synthesized compounds have shown significant activity. For instance, new thienopyrimidine derivatives demonstrated pronounced antimicrobial activity, showcasing the potential of these chemical scaffolds in addressing resistant microbial strains (Bhuiyan et al., 2006).

Drug Delivery and Molecular Imaging

The structural motifs of pyrazolopyrimidines have been explored in the context of drug delivery and molecular imaging. For example, specific derivatives have been synthesized as potential PET agents for imaging enzymes involved in neuroinflammation, illustrating the versatility of these compounds in biomedical research and diagnostic applications (Wang et al., 2018).

properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O/c1-13(2)14-3-5-15(6-4-14)18-9-19(22(23,24)25)31-20(30-18)17(11-29-31)21(32)27-8-7-16-10-26-12-28-16/h3-6,9-13H,7-8H2,1-2H3,(H,26,28)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBCBUYXWMSSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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